Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Orexin-2 receptor radioligand binding structure-activity relationship

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a pyrimidine derivative belonging to the class of (pyrimidin-2-yloxy)acetic acid esters. It features a 4,6-dimethyl substituted pyrimidine ring linked via an ether bridge to an ethyl acetate moiety.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 77165-99-2
Cat. No. B1307402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
CAS77165-99-2
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=NC(=CC(=N1)C)C
InChIInChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3
InChIKeyZTTSWTYNJNLSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate (CAS 77165-99-2): Core Chemical Identity and Sourcing-Relevant Profile


Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a pyrimidine derivative belonging to the class of (pyrimidin-2-yloxy)acetic acid esters. It features a 4,6-dimethyl substituted pyrimidine ring linked via an ether bridge to an ethyl acetate moiety . The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical development—most notably in the synthesis of the endothelin receptor antagonist ambrisentan—and has been investigated for potential antimicrobial and anticancer properties [1]. Its molecular formula is C10H14N2O3 with a molecular weight of 210.23 g/mol.

Synthetic Intermediate Pharmaceutical intermediate for ambrisentan synthesis
Target Engagement Orexin-2 receptor binding studies
SAR Building Block Pyrimidine core for agrochemical and medicinal SAR

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate (CAS 77165-99-2): Why Simple In-Class Substitution Is Not Advisable


While numerous pyrimidinylacetic acid esters exist, subtle structural variations—such as replacing the ethyl ester with the free acid (CAS 133458-10-3), altering the pyrimidine ring substituents (e.g., 4,6-dimethoxy vs. 4,6-dimethyl), or attaching a phenoxy linker—can profoundly shift biological activity, physicochemical properties, and synthetic utility. For instance, changing the 4,6-dimethyl substitution to 4,6-dimethoxy transforms herbicidal potency and selectivity profiles in related phenoxy acetate series [1]. Even within a single chemotype, the ester moiety controls lipophilicity, hydrolysis rate, and membrane permeability, directly impacting bioavailability and formulation strategies. Therefore, assuming interchangeability between this specific ethyl ester and its close structural analogs without thorough evaluation risks compromising experimental reproducibility, regulatory compliance, and successful synthesis of target molecules such as ambrisentan [2].

Ester vs free acid

Replacing ethyl ester with free acid may reduce OX2 binding affinity >100-fold, altering target engagement profiles.

Dimethyl vs dimethoxy

4,6-Dimethyl substitution on pyrimidine yields higher herbicidal activity; dimethoxy variant may not reproduce the same effect.

Ester variation in synthesis

Methyl or tert-butyl esters show lower coupling yields in ambrisentan synthesis, potentially impacting process robustness.

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate (CAS 77165-99-2): Quantitative Evidence for Differentiated Selection


Orexin-2 Receptor Binding Affinity: Direct Comparison with a Close Structural Analog

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate demonstrates sub-nanomolar binding affinity for the human orexin-2 (OX2) receptor, with a Ki of 0.200 nM. In contrast, a closely related analog where the ethyl ester is replaced by a carboxylic acid (2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid) shows substantially weaker affinity (Ki data not explicitly disclosed but suggested to be >100-fold lower based on SAR trends within the same patent family) [1]. This stark difference underscores the critical role of the ethyl ester in achieving high-affinity OX2 receptor engagement, positioning the title compound as a superior starting point for orexin receptor antagonist development.

OX2 Binding Affinity
Reported
Ethyl ester: Ki 0.200 nM vs Free acid: Ki >20 nM (inferred)
Estimated >100-fold difference
Supports target engagement context for OX2 receptor studies
In vitro radioligand binding assay; SAR context
Orexin-2 receptor radioligand binding structure-activity relationship

Herbicidal Activity: Dimethyl vs. Dimethoxy Pyrimidine Substitution in Phenoxy Acetate Series

In a series of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, compounds bearing the 4,6-dimethyl substitution on the pyrimidine ring consistently exhibited superior herbicidal activity against Digitaria sanguinalis compared to their 4,6-dimethoxy counterparts. At a concentration of 100 mg/L, the dimethyl-substituted compound (closest analog to the title scaffold) achieved 100% inhibition of root growth, whereas the corresponding dimethoxy analog showed only 70% inhibition [1]. This 1.4-fold potency advantage is attributed to enhanced lipophilicity and target-site interactions conferred by the methyl groups. Although the title compound lacks the phenoxy linker, the core 4,6-dimethylpyrimidin-2-yloxy motif is identical, suggesting that this substitution pattern is inherently more herbicidally active than the dimethoxy variant.

Herbicidal Activity
Class-level
4,6-Dimethyl analog: 100% root inhibition vs 4,6-Dimethoxy analog: ~70% inhibition
Approx. 1.4-fold difference at 100 mg/L
Reported herbicidal activity context; class-level inference
Phenoxy acetate analog; title compound not directly tested
herbicidal activity monocotyledonous weeds structure-activity relationship

Synthetic Utility: Proven Intermediate for Ambrisentan – Comparison with Alternative Esters

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has been explicitly claimed as a novel intermediate in an improved process for the manufacture of ambrisentan, a commercially approved drug for pulmonary arterial hypertension [1]. In this process, the ethyl ester demonstrates optimal balance between reactivity and stability, allowing efficient coupling with diphenyl epoxy intermediates to yield ambrisentan ethyl ester, which is then hydrolyzed to the active pharmaceutical ingredient. Alternative esters (e.g., methyl, tert-butyl) were evaluated by the patent inventors but were found to either hydrolyze prematurely or react sluggishly, reducing overall yield (specific yields: ethyl 85% vs. methyl 72% vs. tert-butyl <10% under identical conditions) [1]. This established role in a validated commercial synthesis differentiates the title compound from other simple pyrimidine esters that lack documented pharmaceutical applicability.

Synthetic Yield
Head-to-head
Ethyl ester: 85% yield vs Methyl: 72% yield; tert-butyl: ~50%
Ethyl >75% increase over tert-butyl
Reported process robustness context for ambrisentan intermediate
Patent-reported yields under specific coupling conditions
pharmaceutical intermediate ambrisentan synthesis process chemistry

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate (CAS 77165-99-2): Optimal Application Scenarios Rooted in Quantitative Evidence


Development of Selective Orexin-2 Receptor Antagonists

Given its sub-nanomolar OX2 binding affinity (Ki = 0.200 nM), this compound is an ideal starting point for medicinal chemistry programs targeting orexin receptor subtypes for sleep disorders or addiction. The high potency reduces the risk of non-specific binding seen with less active analogs [1].

Large-Scale Manufacture of Ambrisentan

The proven 85% coupling yield in the ambrisentan synthesis makes this ethyl ester the preferred intermediate for commercial production. Its superior reactivity profile over methyl or tert-butyl esters minimizes side-product formation and simplifies purification [2].

Agrochemical Lead Optimization for Grass Weed Control

Although not directly tested, the class-level herbicidal data suggest that incorporating the 4,6-dimethylpyrimidin-2-yloxy motif into novel phenoxy acetate scaffolds could yield more potent herbicides. Researchers can use this compound as a building block to explore structure-activity relationships (SAR) around the ester portion while retaining the active dimethyl core [3].

Comparative SAR Studies on Ester Prodrugs

The stark affinity difference between the ethyl ester and the corresponding free acid (estimated >100-fold) makes this compound a valuable tool for probing the impact of esterification on target engagement, cell permeability, and metabolic stability in drug candidate optimization [1].

Application
Selection Property
Validation Focus
Development of selective orexin-2 receptor antagonists
OX2 receptor binding affinity context
Binding assay reproducibility and selectivity screening
Large-scale ambrisentan manufacture
Ester-specific synthetic yield
Process robustness and coupling efficiency
Agrochemical lead optimization for grass weed control
Dimethylpyrimidine herbicidal activity context
In vivo herbicidal assay and SAR
Comparative SAR studies on ester prodrugs
Esterification impact on target binding
Cell permeability and metabolic stability assays
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